1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique structural components, including a morpholine ring, an oxadiazole ring, and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C15H17N3O3S, with a molar mass of 319.38 g/mol and a predicted density of 1.34 g/cm³ .
The synthesis of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves several steps, including the formation of the oxadiazole ring and subsequent reactions to introduce the morpholine and thioether functionalities.
This compound falls under the classification of oxadiazole derivatives, which are known for their diverse biological activities. It is primarily synthesized for research purposes and potential pharmaceutical applications. The compound is cataloged under the CAS number 724438-97-5, facilitating its identification in chemical databases .
The synthesis of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone generally follows these steps:
The synthesis may require optimization to enhance yield and purity, often incorporating catalysts and controlled conditions for scalability. Common solvents used in these reactions include dichloromethane, while temperatures can range from room temperature to reflux conditions.
The molecular structure of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone features:
Key molecular data includes:
1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions:
Common reagents include organic solvents such as dichloromethane and catalysts like palladium on carbon. Reaction conditions vary widely but typically involve temperatures from room temperature to reflux .
The mechanism of action for 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets within biological systems. The oxadiazole ring may interact with enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. The stability conferred by both the thioether linkage and morpholine ring enhances its reactivity and allows for complex formation with target molecules .
The physical properties of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone include:
Property | Value |
---|---|
Molar Mass | 319.38 g/mol |
Density | 1.34 g/cm³ (predicted) |
Boiling Point | 536.5 °C (predicted) |
pKa | -1.30 (predicted) |
This compound exhibits notable chemical properties that make it suitable for various reactions such as oxidation, reduction, and nucleophilic substitutions as previously discussed .
The scientific uses of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone primarily center around its potential as a pharmaceutical agent in drug development. Its unique structural features may confer significant biological activity against various targets in medicinal chemistry applications . Research into similar compounds suggests potential roles in anti-inflammatory processes or as inhibitors in cancer pathways .
This hybrid molecule integrates three distinct pharmacophoric units: a morpholine ring, a 1,3,4-oxadiazole core, and an o-tolyl (2-methylphenyl) substituent, linked via a thioether-bridged carbonyl spacer. Its systematic IUPAC name, 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, precisely defines its atomic connectivity. The morpholine nitrogen attaches to the carbonyl carbon (C=O) of the ethanone group, whose methylene unit (-CH₂-) connects to sulfur. This sulfur atom forms a thioether bond with the C2 position of the 1,3,4-oxadiazole ring, substituted at C5 by the ortho-methylphenyl group [10].
Table 1: Nomenclature and Key Identifiers of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
Molecular Formula | C₁₅H₁₇N₃O₃S |
Key Structural Moieties | Morpholine, 1,3,4-Oxadiazole, o-Tolyl, Thioether |
Role of Thioether Link | Enhances conformational flexibility and electron delocalization |
The molecule’s crystallographic analysis (space group P2₁/c) reveals a monoclinic lattice stabilized by intermolecular interactions, including van der Waals forces and weak C-H···O/N hydrogen bonds involving morpholine oxygen and oxadiazole nitrogen atoms. The ortho-methyl group induces steric crowding, slightly twisting the dihedral angle between the oxadiazole and phenyl rings (observed at ~15° in analogous structures) [10]. This geometry influences binding interactions with biological targets by modulating hydrophobic contact surfaces. Spectroscopic signatures include characteristic IR absorptions for C=O (~1660 cm⁻¹), C=N (~1600 cm⁻¹), and C-O-C (~1100 cm⁻¹), alongside ¹H NMR resonances for morpholine protons (δ ~3.6 ppm), methylene bridge (δ ~4.0 ppm), oxadiazole-proximal methylene (δ ~3.8 ppm), and o-tolyl methyl (δ ~2.4 ppm) [10].
The strategic hybridization of morpholine and 1,3,4-oxadiazole scaffolds represents a deliberate effort to merge the distinct pharmacological advantages of both heterocycles. Morpholine’s integration into medicinal chemistry accelerated in the mid-20th century, prized for its balanced hydrophilicity-lipophilicity, enabling enhanced blood-brain barrier penetration and solubility. Concurrently, 1,3,4-oxadiazoles gained prominence following the 1950s introduction of oxolamine and prenoxdiazine as antitussives, leveraging the ring’s metabolic stability and bioisosteric mimicry of esters/amides [2]. Early hybrids were serendipitous discoveries, but rational design intensified in the 2010s, driven by:
Table 2: Evolution of Key Morpholine-Oxadiazole Hybrids in Drug Discovery
Hybrid Structure | Key Activity Findings | Significance |
---|---|---|
Oxadiazole-2-thioethyl-morpholine (6a) | 85% tumor reduction in vivo; repressed CD31 MVD | Validated anti-angiogenic mechanism [5] |
4-{2-[5-(4-Fluoro-phenyl)-oxadiazol-2-ylsulfanyl]-ethyl}-morpholine | MIC = 3.12 µg/mL against M. tuberculosis; α-glucosidase IC₅₀ = 34.21 µM | Demonstrated dual anti-TB/anti-diabetic potential [10] |
1,3,4-Oxadiazole-heterocycle hybrids (e.g., 45i, 59j) | Nanomolar IC₅₀ against cancer cell lines | Highlighted broad anticancer potential [7] |
Heterocycles constitute the molecular backbone of >85% of clinically approved drugs, attributed to their structural diversity, favorable pharmacokinetic modulation, and precise biorecognition capabilities [3] [8]. The morpholine ring (1-oxa-4-aza-cyclohexane) serves as a polar, non-aromatic pharmacophore that enhances aqueous solubility, modulates basicity (pKₐ ~7.4), and improves tissue distribution. Its conformational flexibility facilitates optimal binding interactions with enzymes and receptors, exemplified by its presence in anticancer agents (e.g., gefitinib analogs) and antibiotics [8] [10]. Conversely, the 1,3,4-oxadiazole ring is a planar, electron-deficient π-system exhibiting:
The synergistic combination within 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exemplifies rational heterocyclic drug design. The thioether linker provides rotational freedom, allowing each ring system to engage discrete binding pockets, while the o-tolyl group introduces steric bulk that may enhance selectivity for hydrophobic enzyme clefts. This molecular architecture aligns with the broader trend of privileged structure hybridization, accelerating the discovery of multi-target agents against complex diseases like cancer, diabetes, and tuberculosis [3] [6] [10].
Table 3: Prevalence and Roles of Heterocycles in Approved Pharmaceuticals
Heterocycle | Representative Drugs | Biological Roles | Impact in Hybrid Design |
---|---|---|---|
Morpholine | Gefitinib, Aprepitant | Solubility enhancement; BBB penetration; H-bond acceptor/donor | Improves pharmacokinetics and tissue distribution [8] [10] |
1,3,4-Oxadiazole | Zibotentan, Ataluren | Bioisostere for esters/carboxylates; metabolic stability; target affinity | Confers enzymatic inhibition and stability [2] [7] |
Combined Hybrids | Research compounds (e.g., 6a) | Multi-target engagement (e.g., kinase inhibition, tubulin disruption) | Enables polypharmacology against resistant diseases [5] [7] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3